molecular formula C22H20N2O5S2 B12153197 (4E)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

(4E)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B12153197
M. Wt: 456.5 g/mol
InChI Key: PVFUSDYPJMOGID-UHFFFAOYSA-N
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Description

(4E)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is a complex organic compound characterized by its unique structure, which includes a pyrrolidine-2,3-dione core, a thiazole ring, and various substituents such as dimethoxyphenyl and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione typically involves multiple steps, starting from readily available precursors. One common route includes the condensation of 2,3-dimethoxybenzaldehyde with 4,5-dimethylthiazole-2-amine to form an intermediate Schiff base. This intermediate is then reacted with thiophene-2-carbaldehyde and pyrrolidine-2,3-dione under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings or the thiazole ring are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, (4E)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent. Researchers are investigating its mechanism of action, bioavailability, and potential side effects to determine its suitability for drug development.

Industry

In industry, the compound is explored for its potential use in materials science. Its unique structural features make it a candidate for the development of advanced materials with specific properties, such as conductivity, stability, and reactivity.

Mechanism of Action

The mechanism of action of (4E)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, its anti-inflammatory properties may be due to the inhibition of specific enzymes involved in the inflammatory response. Similarly, its anticancer effects may result from the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (4E)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione: shares similarities with other compounds containing pyrrolidine-2,3-dione and thiazole rings, such as thiazolidinediones and pyrrolidine-based inhibitors.

    Thiazolidinediones: These compounds are known for their antidiabetic properties and share structural similarities with the thiazole ring in the target compound.

    Pyrrolidine-based inhibitors: These inhibitors are used in various therapeutic applications, including enzyme inhibition and receptor modulation.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H20N2O5S2

Molecular Weight

456.5 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C22H20N2O5S2/c1-11-12(2)31-22(23-11)24-17(13-7-5-8-14(28-3)20(13)29-4)16(19(26)21(24)27)18(25)15-9-6-10-30-15/h5-10,17,26H,1-4H3

InChI Key

PVFUSDYPJMOGID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=C(C(=CC=C4)OC)OC)C

Origin of Product

United States

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